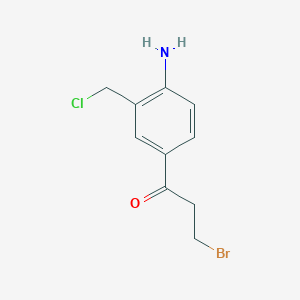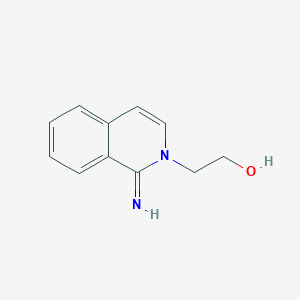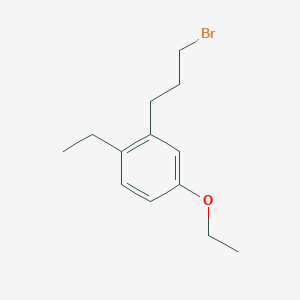
3-Bromo-4-fluoro-5-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-5-iodobenzonitrile is an organic compound with the molecular formula C7H2BrFIN It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the sequential halogenation of benzonitrile derivatives. For instance, a precursor such as 4-fluorobenzonitrile can undergo bromination and iodination under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized reactors and purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-fluoro-5-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with this compound can yield biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-fluoro-5-iodobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is employed in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-fluoro-5-iodobenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are typically related to the functional groups introduced during these reactions .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromobenzonitrile
- 3-Fluoro-4-iodobenzonitrile
- 2-Bromo-4-fluoro-1-iodobenzene
Comparison: 3-Bromo-4-fluoro-5-iodobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of three different halogens allows for selective functionalization and diverse chemical transformations .
Eigenschaften
Molekularformel |
C7H2BrFIN |
|---|---|
Molekulargewicht |
325.90 g/mol |
IUPAC-Name |
3-bromo-4-fluoro-5-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrFIN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H |
InChI-Schlüssel |
WROBOBGPTZFAPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)F)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)

![N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide](/img/structure/B14065248.png)
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)



![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)



![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14065315.png)

